molecular formula C20H17ClN4O4S B2677009 PROTAC BET-binding moiety 2 CAS No. 916493-82-8

PROTAC BET-binding moiety 2

Cat. No.: B2677009
CAS No.: 916493-82-8
M. Wt: 444.9 g/mol
InChI Key: LZXZWZXAVDJSIL-ZDUSSCGKSA-N
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Description

PROTAC BET-binding moiety 2 is an inhibitor of BET bromodomain . BET bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in gene transcription regulation. By targeting BET proteins, this compound modulates gene expression and has potential therapeutic applications.

Mechanism of Action

The mechanism of action of PROTAC BET-binding moiety 2 involves the recruitment of the target protein to an E3 ubiquitin ligase. This results in the ubiquitination of the target protein and subsequent degradation by the proteasome.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target protein being degraded. In general, the degradation of a target protein can lead to changes in cellular signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

PROTAC BET-binding moiety 2 has several advantages over traditional small molecule inhibitors, including the ability to target previously "undruggable" proteins and the potential for greater selectivity. However, there are also some limitations to the use of PROTACs in lab experiments, including the need for careful optimization of the ligand and the potential for off-target effects.

Future Directions

There are several potential future directions for research on PROTAC BET-binding moiety 2. These include the development of new and more selective ligands, the study of the mechanism of action in greater detail, and the application of PROTACs to new target proteins and disease areas. Additionally, the use of PROTACs in combination with other therapies, such as immunotherapy, is an area of active investigation.

Synthesis Methods

The synthesis of PROTAC BET-binding moiety 2 involves the coupling of two small molecules: a ligand that binds to the target protein and a ligand that binds to the E3 ubiquitin ligase. This can be achieved through a variety of chemical reactions, including peptide coupling and click chemistry.

Scientific Research Applications

PROTAC BET-binding moiety 2 has diverse applications across scientific disciplines:

    Chemistry: Researchers study its interactions with proteins and small molecules.

    Biology: It may impact gene expression, cell growth, and differentiation.

    Medicine: Potential therapeutic applications include cancer treatment, as BET inhibitors are investigated for their anti-tumor effects.

    Industry: PROTACs, including BET-binding moieties, are promising drug candidates.

Chemical Reactions Analysis

While specific reactions remain undisclosed, we can infer that PROTAC BET-binding moiety 2 interacts with BET bromodomains. Common reagents and conditions used in bromodomain inhibitors include organic solvents, catalysts, and purification techniques. The major products formed likely result from modifications to the compound’s core structure.

Comparison with Similar Compounds

While detailed comparisons are lacking, PROTAC BET-binding moiety 2’s uniqueness lies in its specific binding to BET bromodomains. Similar compounds include other BET inhibitors like JQ1 and I-BET762.

Properties

IUPAC Name

(9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S/c1-9-15-16(11-4-6-12(21)7-5-11)22-13(8-14(26)29-3)18-24-23-10(2)25(18)19(15)30-17(9)20(27)28/h4-7,13H,8H2,1-3H3,(H,27,28)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXZWZXAVDJSIL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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